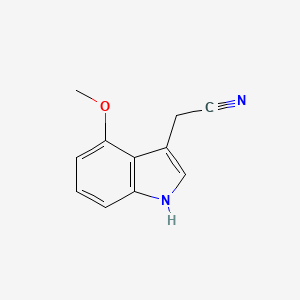

2-(4-methoxy-1H-indol-3-yl)acetonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methoxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOVDDVYXBMXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197498 | |

| Record name | 4-Methoxyindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4837-74-5 | |

| Record name | 4-Methoxyindole-3-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004837745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Pharmacological Potential: Research Investigations

Anti-inflammatory Research

Arvelexin has been identified as a potent anti-inflammatory agent in both cellular and animal models. nih.govnih.gov Research has focused on its ability to modulate key inflammatory mediators and signaling pathways.

Investigations into Prostaglandin (B15479496) and Nitric Oxide Production Inhibition by Indole (B1671886) Derivatives

Inflammatory processes are often characterized by the overproduction of mediators like prostaglandin E2 (PGE2) and nitric oxide (NO). semanticscholar.org Studies on indole derivatives have explored their capacity to inhibit these molecules. Arvelexin, in particular, has demonstrated significant inhibitory effects on the production of both NO and PGE2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov This inhibition was found to be concentration-dependent, indicating a direct pharmacological effect. nih.gov The suppressive action of arvelexin on NO and PGE2 production was not a result of cytotoxicity. nih.gov

In comparative studies with other indole acetonitriles isolated from Brassica rapa, arvelexin showed the most significant reduction in the production of these inflammatory mediators. nih.gov Further research into synthetic arvelexin analogs has also been conducted to identify compounds with even more potent inhibitory effects on NO and PGE2 production and lower cytotoxicity. nih.govsemanticscholar.org

| Compound | Concentration (µM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |

| Arvelexin | 25 | Data not specified | Significant Inhibition |

| 50 | Significant Inhibition | Marked Inhibition | |

| 100 | Significant Inhibition | Marked Inhibition |

This table summarizes the inhibitory effects of Arvelexin on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production in LPS-stimulated RAW 264.7 macrophages, based on findings from Shin et al., 2011. nih.gov

Exploration of Cyclooxygenase (COX) Inhibition by Indole-Based Compounds

The synthesis of prostaglandins (B1171923) is catalyzed by cyclooxygenase (COX) enzymes, with COX-2 being the inducible isoform primarily involved in the inflammatory response. nih.gov The anti-inflammatory activity of many compounds is attributed to their ability to inhibit COX-2. nih.gov Investigations have revealed that arvelexin inhibits LPS-induced PGE2 production by suppressing the expression of the COX-2 enzyme in macrophages. nih.gov This effect occurs at the transcriptional level, as arvelexin was shown to inhibit LPS-induced COX-2 promoter luciferase activity in a dose-dependent manner. nih.gov This suggests that the compound interferes with the gene expression of COX-2, thereby reducing its capacity to produce pro-inflammatory prostaglandins. nih.govnih.gov

Mechanistic Studies of Anti-inflammatory Pathways Modulated by Indoles

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in the inflammatory response, including those for inducible nitric oxide synthase (iNOS) and COX-2. nih.govnih.gov Research into the mechanism of arvelexin has demonstrated that its anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway. nih.gov

Arvelexin was found to inhibit LPS-induced NF-κB activation by preventing the degradation of the inhibitor κBα (IκBα) and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov The study further revealed that arvelexin's target is upstream of IκBα degradation, specifically inhibiting the activation of the IκB kinase (IKK) complex. nih.govnih.gov By interfering with IKKβ activation, arvelexin effectively shuts down the signaling cascade that leads to the expression of numerous NF-κB-regulated pro-inflammatory genes, including not only iNOS and COX-2 but also cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov

Research on Arvelexin (2-(4-Methoxy-1H-indol-3-yl)acetonitrile) as an Anti-inflammatory Agent

Arvelexin, a phytoalexin isolated from Brassica rapa, has been established as a compound with significant anti-inflammatory activities. nih.gov Its efficacy has been demonstrated both in vitro in LPS-stimulated RAW 264.7 macrophages and in vivo in an LPS-induced septic shock mouse model. nih.gov

In cellular models, arvelexin significantly inhibited the production of key inflammatory mediators, including NO, PGE2, TNF-α, IL-1β, and IL-6. nih.gov This was achieved by down-regulating the expression of their corresponding genes (iNOS, COX-2, TNF-α, IL-1β, and IL-6) through the suppression of the IKK-NF-κB signaling pathway. nih.govnih.gov

The anti-inflammatory potential of arvelexin was also confirmed in animal models. In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, arvelexin significantly reduced the severity of colitis, as evidenced by decreased colonic damage and neutrophil infiltration. nih.gov Furthermore, in an LPS-induced endotoxemia model, arvelexin treatment significantly reduced serum levels of NO and inflammatory cytokines and protected mice from lethal endotoxin (B1171834) shock. nih.gov These findings underscore the potential of arvelexin as a potent anti-inflammatory agent. nih.govnih.gov

Antimicrobial Research

Indole derivatives are a class of compounds known to possess a wide range of biological activities, including antimicrobial effects.

Antibacterial Activity Studies (e.g., against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Arvelexin is recognized as a phytoalexin, a class of compounds produced by plants in response to pathogen attack, and is known to possess antimicrobial properties. nih.gov Research has specifically pointed out that arvelexin exerts antifungal activity. nih.gov However, detailed investigations and specific data on the antibacterial activity of this compound against key bacterial pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa are not extensively documented in the available scientific literature. While the broader class of indole alkaloids has shown activity against various bacteria, specific efficacy and minimum inhibitory concentration (MIC) values for arvelexin against these particular strains have not been established in the reviewed studies. mdpi.com

Antifungal and Antiviral Investigations of Indole Derivatives

The indole scaffold is a core component in numerous compounds exhibiting a wide range of biological activities, including potent antiviral and antifungal effects. chim.it While many indole derivatives have been assessed, the isomer of the subject compound, 3-indoleacetonitrile (B1196911) (IAN), has been the focus of significant antiviral research.

Studies have demonstrated that IAN possesses profound antiviral activity against a broad spectrum of influenza A viruses (IAV), including H1N1 and H5N6 strains. nih.govmdpi.com Its efficacy has been observed in vitro in various cell lines and has been shown to reduce mortality, diminish lung virus titers, and alleviate lung lesions in mouse models. nih.govmdpi.com Further research has expanded on IAN's broad-spectrum capabilities, showing it is also effective against Herpes Simplex Virus-1 (HSV-1), Vesicular Stomatitis Virus (VSV), and SARS-CoV-2. medchemexpress.comnih.gov Mechanistically, IAN's antiviral action is attributed to its ability to induce an increase in mitochondrial antiviral-signaling (MAVS) protein levels and to promote the host's interferon signaling pathway. medchemexpress.comresearchgate.net

In the realm of antifungal research, various indole derivatives have demonstrated notable activity against a range of pathogenic fungi. For instance, certain synthetic indole Schiff base derivatives and other related compounds have shown significant inhibition against several phytopathogenic fungi like Fusarium graminearum, Alternaria alternata, and Pyricularia oryzae. researchgate.net One study highlighted indole derivatives that exhibited more potent, broad-spectrum antifungal activity than the commercial fungicide hymexazole. researchgate.net

Table 1: Antiviral Activity of 3-Indoleacetonitrile (IAN)

| Virus | Model/Cell Line | Observed Effect |

|---|---|---|

| Influenza A (H1N1, H5N6, H3N2) | A549 cells, MDCK cells, Mouse model | Inhibition of viral replication, reduced mortality and lung lesions. nih.gov |

| SARS-CoV-2 | Caco-2 cells, Huh7.0 cells, Mouse model | Inhibition of viral yield, promotion of interferon signaling. nih.gov |

| Herpes Simplex Virus-1 (HSV-1) | In vitro | Broad-spectrum antiviral activity. researchgate.net |

Biofilm Formation Inhibition Research by Indole Acetonitriles

Bacterial biofilms pose a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. Indole and its derivatives have emerged as important signaling molecules that can modulate bacterial biofilm formation. Research has specifically identified 3-indoleacetonitrile (IAN) as an effective inhibitor of biofilm development in several pathogenic bacteria.

IAN has been found to inhibit biofilm formation in both Escherichia coli O157:H7 and Pseudomonas aeruginosa without affecting the growth of the bacteria. It was also shown to attenuate biofilm formation and motility in the opportunistic pathogen Acinetobacter baumannii. nih.gov The mechanism in A. baumannii involves the downregulation of the abaI autoinducer synthase gene, which in turn inhibits the synthesis of a key quorum-sensing signal. nih.gov Furthermore, studies on clinical isolates of Staphylococcus epidermidis, a common cause of infections related to medical implants, have demonstrated the antibiofilm potential of 3-indole acetonitrile (B52724). researchgate.net This body of research underscores the potential of indole acetonitriles as agents to combat biofilm-associated infections.

Structure-Activity Relationship (SAR) in Antimicrobial Indole Research

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of indole derivatives. Research has shown that the biological activity of these compounds is highly dependent on the nature and position of substituents on the indole ring.

Anticancer Research

The indole nucleus is a privileged scaffold in medicinal chemistry and is present in numerous anticancer agents, including the natural alkaloids vinblastine (B1199706) and vincristine. nih.gov This has spurred extensive research into the synthesis and evaluation of novel indole derivatives as potential cancer therapeutics.

Antiproliferative Activity against Various Cancer Cell Lines by Indole Derivatives

Indole derivatives have demonstrated broad-spectrum antiproliferative activity against a multitude of human cancer cell lines. For example, various synthetic indole-based compounds have shown significant growth inhibition against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer cell lines. mdpi.comnih.gov

The substitution pattern on the indole ring is a critical determinant of cytotoxic potency. Studies on indolyl-pyridinyl-propenones have shown that the location of a methoxy (B1213986) group on the indole ring can significantly alter both the potency and the mechanism of cell death. researchgate.net For instance, some methoxy-substituted indole derivatives have shown potent activity against human oral and breast cancer cell lines. nih.gov In one study, a series of nortopsentin analogues, which are bis-indole alkaloids, showed potent antiproliferative effects against a full panel of approximately 60 NCI human tumor cell lines, with GI50 values ranging from micromolar to nanomolar levels. researchgate.net

Table 2: Examples of Antiproliferative Activity of Various Indole Derivatives

| Compound Class | Cancer Cell Line(s) | Potency (GI₅₀/IC₅₀) |

|---|---|---|

| 2-(1-methyl-1H-indol-2-yl)acrylonitrile derivative | Leukemia (HL-60), Colon (COLO 205), Breast (MDA-MB-468) | 0.0244–5.06 µM nih.gov |

| 3-substituted-2-carbalkoxy indole derivative | Leukemia (CEM) | EC₅₀ = 0.20 µM nih.gov |

| Nortopsentin Analogue (bis-indole) | NCI-60 Cell Line Panel | Micromolar to Nanomolar range researchgate.net |

Molecular Target Identification and Validation (e.g., Tubulin, Protein Kinases, Histone Deacetylase (HDAC))

The anticancer effects of indole derivatives are mediated through their interaction with various molecular targets crucial for cancer cell survival and proliferation. researchgate.net One of the most well-established targets is tubulin. nih.gov Indole compounds can inhibit tubulin polymerization, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Protein kinases are another major class of targets. Indole-based structures are found in approved kinase inhibitors like sunitinib, which targets receptor tyrosine kinases such as VEGFR and PDGFR. nih.gov Other derivatives have been designed to inhibit targets within key signaling pathways, including the PI3K/Akt/mTOR pathway. nih.gov

Histone deacetylases (HDACs) have also been identified as targets for indole-based anticancer agents. Panobinostat, an FDA-approved drug, is an indole derivative that functions as a potent HDAC inhibitor. researchgate.net By inhibiting HDACs, these compounds can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis.

Modulation of Cell Proliferation and Apoptosis Pathways by Indole Compounds

Indole derivatives exert their antiproliferative effects by modulating intricate cellular pathways that govern cell cycle progression and apoptosis. A common mechanism observed is the induction of cell cycle arrest, often at the G1 or G2/M phase. nih.gov This is typically achieved by altering the levels of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Induction of apoptosis is a hallmark of many anticancer indole compounds. This programmed cell death can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Studies on nortopsentin analogues showed their pro-apoptotic mechanism was associated with mitochondrial dysfunction. researchgate.net The modulation of apoptosis-related proteins is central to this process. Indole derivatives have been shown to upregulate pro-apoptotic proteins (e.g., Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases, which are the executioners of apoptosis. nih.gov Furthermore, signaling pathways like the MAPK and PI3K/Akt/mTOR pathways, which are often dysregulated in cancer, are frequently modulated by indole compounds, contributing to the inhibition of cell proliferation and induction of cell death. nih.gov

Neuropharmacological Research

The indole nucleus is a prominent feature in many neuroactive compounds, prompting widespread research into its potential for treating neurodegenerative diseases.

Investigations into Anti-Alzheimer's and Neuroprotective Effects of Indole Derivatives

Alzheimer's disease is a complex neurodegenerative disorder, and the development of effective treatments is a major research goal. Indole derivatives are being actively investigated as potential multi-target agents for Alzheimer's disease. mdpi.com Research has explored various synthetic indole derivatives for their neuroprotective effects and ability to target pathways associated with the disease. However, specific studies detailing the anti-Alzheimer's or neuroprotective properties of this compound are not found in the current body of scientific literature.

Modulation of Cholinesterase Enzymes (Acetylcholinesterase, Butyrylcholinesterase) by Indoles

A key strategy in managing Alzheimer's disease involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase acetylcholine (B1216132) levels in the brain. Many compounds containing the indole moiety have been designed and synthesized as potent inhibitors of both AChE and BChE. These studies often focus on creating hybrid molecules that combine the indole structure with other pharmacophores to enhance inhibitory activity. At present, there is no specific data available on the modulatory effects of this compound on either acetylcholinesterase or butyrylcholinesterase.

Research on Monoamine Oxidase (MAO) Inhibition and Amyloid-Beta (Aβ) Aggregation by Indole Compounds

Beyond cholinesterase inhibition, other targets for Alzheimer's therapy include monoamine oxidase (MAO) and the aggregation of amyloid-beta (Aβ) peptides. MAO inhibitors can help correct neurotransmitter imbalances, while inhibitors of Aβ aggregation aim to prevent the formation of toxic plaques in the brain. The indole scaffold has been utilized as a foundation for developing compounds that target one or both of these pathways. Research into this area is active, with many indole derivatives being synthesized and evaluated. However, specific investigations into the effects of this compound on MAO activity or Aβ aggregation have not been reported.

Other Emerging Biological Activities in Academic Research

The versatility of the indole structure has led to its exploration in a wide range of other therapeutic areas.

Antidiabetic Research with Indole Derivatives

The indole nucleus is also a scaffold of interest in the search for new antidiabetic agents. Researchers have synthesized and tested a variety of indole-based compounds for their ability to modulate targets relevant to diabetes, such as specific enzymes or receptors. While the broader class of indole derivatives has shown promise in preclinical studies, there is currently no published research specifically examining the antidiabetic potential of this compound.

Antimalarial and Antiparasitic Research of Indole Scaffolds

The indole scaffold is considered a "privileged" structure in the development of antiparasitic and antimalarial drugs due to its presence in many natural and synthetic compounds with potent activity. researchgate.net Extensive research has been conducted on modifying the indole ring to create new agents effective against various parasites, including the Plasmodium species that cause malaria. Despite the significant interest in indole-based antimalarials, specific studies on the antimalarial or antiparasitic activity of this compound are not available in the scientific literature.

Due to the absence of specific research data for this compound in the specified areas of biological activity, no data tables can be generated at this time.

Antioxidant Investigations of Methoxyindole Derivatives

The indole nucleus is recognized for its antioxidant properties, which are attributed to its ability to donate a hydrogen atom from the N-H group, thereby scavenging free radicals. The presence of a methoxy group (–OCH3) on the indole ring is generally considered to enhance this antioxidant potential. Electron-donating groups like methoxy can increase the stability of the resulting radical, making the parent molecule a more effective antioxidant.

Research into various methoxyindole derivatives has substantiated their capacity to mitigate oxidative stress. For instance, studies on different 3-substituted indoles have demonstrated a wide spectrum of biological effects, including antioxidant activities. These investigations often employ in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the phosphomolybdenum technique, to quantify antioxidant efficacy. While direct studies on this compound are not extensively documented in publicly available literature, the established antioxidant profile of related methoxyindoles provides a strong rationale for its potential in this area.

The antioxidant activity of indole derivatives is often compared to standard antioxidants like ascorbic acid (Vitamin C). The table below summarizes findings for various indole derivatives from different studies, illustrating the influence of substitution on their antioxidant capacity.

| Compound Class | Assay | Observed Activity | Reference Compound |

| Indolyl-based azine, pyrazolidine, cyanoacetamide, and benzodiazepine (B76468) derivatives | Phosphomolybdenum | High antioxidant activity | Ascorbic Acid |

| 5-Methoxyindole (B15748) derivatives | DPPH radical scavenging | Promising radical-scavenging effect | Ascorbic Acid |

| Indole hydrazones with methoxy groups | DPPH, FRAP, ORAC | Good antioxidant activity | - |

Anticonvulsant Research with Indole Compounds

The central nervous system is a significant target for indole-based compounds. Epilepsy, a neurological disorder characterized by recurrent seizures, has been an area of focus for the development of novel therapeutics, and indole derivatives have emerged as a promising class of compounds. Various synthetic indole derivatives have been evaluated for their anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests.

While specific research on the anticonvulsant properties of this compound is limited, the broader class of indole compounds has shown significant potential. For example, several series of cycloalkyl chemrxiv.orgnih.govpyrrolo[3,2,1-ij]quinolines, which are tetracyclic indole derivatives, have demonstrated good anticonvulsant activity in rat models. nih.gov The mechanism of action for the anticonvulsant effects of indole derivatives is varied and can involve modulation of ion channels or neurotransmitter systems.

The following table presents examples of indole derivatives that have been investigated for their anticonvulsant activity.

| Indole Derivative Class | Animal Model | Key Findings |

| Tetracyclic Indole Derivatives | Rat Maximal Electroshock | Several compounds showed good activity, with specific derivatives having low ED50 values. nih.gov |

| 5-amino-6-(5-substituted-2-phenyl-1H-indol-1-yl)-4,5-dihydro-1,2,4-triazine-3(2H)-thiones | Maximal Electroshock Seizures (MES) | A fluoro-substituted derivative showed significant anticonvulsant activity. |

| 5-(1H-indol-3-yl)methyl-4-(substituted-aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Maximal Electroshock Seizures (MES) | One derivative was found to be the most active in the series, showing protection against seizures. |

These findings underscore the therapeutic potential of the indole scaffold in the development of new anticonvulsant agents. Further investigation into specific derivatives like this compound is warranted to determine their specific activity profile.

Antihistaminic Activity Research of Methoxyindole Amide Derivatives

Histamine (B1213489) is a key mediator in allergic and inflammatory responses, and antagonists of histamine receptors are widely used in the treatment of allergic conditions. The indole nucleus has been explored as a scaffold for the development of novel antihistaminic agents.

Research by Battaglia et al. has specifically examined the antihistaminic activity of a series of methoxyindole-amide derivatives. Their work reported on the ability of these compounds to antagonize histamine-induced cutaneous vascular permeability in rats. This research highlights the potential of incorporating a methoxyindole core into molecules designed to modulate the histamine system. While this compound is not an amide derivative, this research into structurally related compounds indicates that the methoxyindole moiety can be a valuable component in the design of compounds with antihistaminic properties.

The investigation into methoxyindole amide derivatives provides a basis for further exploration of other functionalized methoxyindoles, including those with a nitrile group, for their potential as histamine receptor antagonists.

Mechanistic Insights and Molecular Basis of Action in Research

Identification of Molecular Targets and Pathways

Receptor Binding Studies (e.g., 5-HT receptors)

No specific studies detailing the binding affinity or activity of 2-(4-methoxy-1H-indol-3-yl)acetonitrile at serotonin (B10506) (5-HT) receptors or other receptor targets have been identified. Research on other methoxy-substituted indole (B1671886) derivatives has shown interaction with 5-HT receptors, but these findings cannot be directly attributed to this compound. chim.itacs.orgucm.es

Enzyme Inhibition Profiling (e.g., COX, MAO, Cholinesterases, Aldose Reductase, MAPKAP-K2)

There is no available data on the inhibitory activity of this compound against key enzymes such as cyclooxygenases (COX), monoamine oxidase (MAO), cholinesterases, aldose reductase, or MAPKAP-K2. While some indole-based compounds have been investigated as enzyme inhibitors, specific profiling for this compound has not been published. chim.it

Protein Interaction Studies (e.g., Tubulin, RelA/SpoT Homolog (RSH) proteins)

Direct studies on the interaction between this compound and proteins such as tubulin or RelA/SpoT Homolog (RSH) proteins are absent from the current scientific literature. The potential for indole scaffolds to interact with tubulin has been noted in broader studies, but this has not been specifically demonstrated for the compound . mdpi.com

Cellular and Subcellular Mechanistic Investigations

Effects on Cell Cycle Progression and Apoptosis Induction by Indole Compounds

Modulation of Gene Expression and Signal Transduction Pathways by Indole Derivatives

There is no published evidence to suggest that this compound modulates specific gene expression profiles or signal transduction pathways. Consequently, its impact on cellular signaling remains uncharacterized.

Computational Approaches in Mechanistic Elucidation

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. For a compound like this compound, these in silico methods provide profound insights into its potential mechanisms of action, binding affinities, and structure-activity relationships, even before extensive experimental studies are conducted. By simulating molecular interactions and predicting biological activities, computational approaches can guide the synthesis of more potent and selective analogs, thereby accelerating the drug development process.

Molecular Docking and Dynamics for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can be employed to predict its binding mode within the active site of a biological target, such as an enzyme or a receptor. This information is crucial for understanding the molecular basis of its biological activity.

Following molecular docking, molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules in the complex over time. MD simulations provide a more dynamic and realistic picture of the ligand-target interactions, taking into account the flexibility of both the ligand and the target protein. This can reveal key information about the stability of the complex, the role of solvent molecules, and the conformational changes that may occur upon ligand binding.

While specific molecular docking and dynamics studies on this compound are not extensively reported in the public domain, the principles can be illustrated by studies on structurally related indole derivatives. For instance, docking studies on other indole derivatives have been used to predict their binding to various targets, including enzymes implicated in cancer and neurodegenerative diseases. These studies often reveal the importance of hydrogen bonding, hydrophobic interactions, and π-π stacking in the binding of these compounds.

Table 1: Key Interactions in Ligand-Target Binding of Indole Derivatives

| Interaction Type | Description | Potential Role for this compound |

| Hydrogen Bonding | The indole nitrogen can act as a hydrogen bond donor, while the methoxy (B1213986) oxygen and the nitrile nitrogen can act as hydrogen bond acceptors. | Formation of specific hydrogen bonds with amino acid residues in the target's active site, contributing to binding affinity and selectivity. |

| Hydrophobic Interactions | The indole ring and the methoxy group can engage in hydrophobic interactions with nonpolar residues in the binding pocket. | Stabilization of the ligand-target complex through the hydrophobic effect. |

| π-π Stacking | The aromatic indole ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. | Contribution to the overall binding energy and proper orientation of the ligand within the active site. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are developed by finding a correlation between a set of molecular descriptors (physicochemical properties, electronic properties, etc.) and the observed biological activity. nih.gov Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov

QSAR studies have been widely applied to various classes of indole derivatives to understand the structural requirements for their biological activities. ijpsr.comnih.govnih.govjocpr.comtandfonline.comneliti.com These studies have identified several key descriptors that influence the activity of indole compounds, including:

Topological descriptors: These describe the connectivity and shape of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, which is important for its absorption, distribution, metabolism, and excretion (ADME) properties.

For this compound, a QSAR study could be conducted by synthesizing a series of analogs with variations in the substituents on the indole ring and the acetonitrile (B52724) side chain. The biological activity of these compounds would then be determined, and a QSAR model would be developed to correlate the structural features with the observed activity. This would provide valuable information about the key structural features required for its biological activity and guide the design of more potent compounds.

Table 2: Common Molecular Descriptors in QSAR Studies of Indole Derivatives

| Descriptor Class | Example Descriptors | Relevance to this compound |

| Topological | Molecular weight, number of rotatable bonds, topological polar surface area (TPSA) | Influence the overall size, flexibility, and polarity of the molecule, which can affect its binding to the target and its pharmacokinetic properties. |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Determine the electrostatic interactions and reactivity of the molecule, which are crucial for its interaction with the biological target. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the ability of the molecule to cross cell membranes and reach its target, as well as its binding to hydrophobic pockets in the target protein. |

Derivatization and Analog Synthesis for Enhanced Research Efficacy

Design Principles for Novel Indole (B1671886) Derivatives

The design of new indole-based molecules is a rational process that leverages an understanding of how structural changes influence biological activity. Indole is considered a "privileged" scaffold due to its ability to interact with a wide array of biological targets. nih.gov

The location and nature of substituents on the indole ring profoundly impact the molecule's interaction with biological targets. Positional isomerism—differences in the placement of functional groups—can lead to vastly different bioactivity profiles. For instance, the position of a methyl group on a benzyl (B1604629) substituent attached to an indole core can determine its potency, with one isomer being significantly more bioactive than others. nih.gov Similarly, the placement of a methoxy (B1213986) group on the indole ring can influence cytotoxicity and other activities. mdpi.com

The electronic properties of substituents are also critical. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at specific positions can alter the molecule's stability and reactivity. nih.gov For example, in the context of anti-inflammatory activity, the presence of an electron-donating methoxy group can be favorable, while the addition of electron-withdrawing groups like nitro groups has also been shown to produce significant effects in other molecular frameworks. scienceopen.comjournaljpri.com These principles guide the modification of the 4-methoxy group in 2-(4-methoxy-1H-indol-3-yl)acetonitrile to explore how shifting it to other positions (e.g., C-5, C-6, or C-7) or replacing it with other groups might modulate its biological effects.

Table 1: Influence of Substituent Position on Indole Bioactivity

| Compound Class | Substituent | Positional Effect on Bioactivity | Reference |

|---|---|---|---|

| Benzyl-Substituted Indoles | Methyl (on benzyl group) | The meta-methyl configuration was found to be the most bioactive, while ortho- and para-methyl isomers were less potent. | nih.gov |

| Fluoro-Substituted Indoles | Fluorine (on benzyl group) | The ortho-fluorine configuration was the most bioactive compared to meta- and para-isomers. | nih.gov |

| Methoxy-Substituted Indoles | Methoxy (on indole ring) | A methoxy group at position C-5 was observed to contribute to the upregulation of tumor suppressor genes. | mdpi.com |

This table is interactive and provides examples of how substituent placement affects biological outcomes.

A common strategy to enhance or diversify the biological activity of a lead compound is to incorporate other heterocyclic systems. The thiazole (B1198619) ring is a well-known pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. acs.orgmdpi.com

Combining the indole nucleus with a thiazole ring creates a hybrid scaffold with potentially unique properties. acs.org This approach has been used to develop potent anticancer agents. The linkage between the two moieties, such as an amide bond, can facilitate hydrogen bonding, thereby improving the molecule's affinity and selectivity for its target. acs.org The synthesis of indole-thiazole hybrids has been reported to yield compounds with promising cytotoxicity against various cancer cell lines, with the activity influenced by substituents on both the indole and thiazole rings. nih.gov This principle suggests that replacing or modifying the acetonitrile (B52724) group of this compound with a thiazole moiety could unlock new biological activities.

Synthesis and Evaluation of this compound Analogs and Congeners

The synthesis of analogs of this compound allows for a systematic exploration of its structure-activity relationships (SAR). By making targeted structural modifications, researchers can probe the compound's mechanism of action and optimize its biological profile.

Indole derivatives are known to possess significant anti-inflammatory properties. openmedicinalchemistryjournal.comresearchgate.net The anti-inflammatory potential of analogs of this compound can be systematically evaluated by modifying its core structure. Methoxy-activated indoles, in particular, have been investigated for a range of biological activities, including anti-inflammatory effects. chim.it

Key structural modifications could include:

Altering the methoxy group: Shifting the methoxy group from the C-4 position to C-5, C-6, or C-7 can influence activity. For example, certain 5-methoxyindole (B15748) derivatives have shown notable biological effects. mdpi.com

Modifying the acetonitrile side chain: The nitrile group (C≡N) can be hydrolyzed to a carboxylic acid or an amide, or it can be used as a handle to introduce other functional groups, such as the aforementioned thiazole ring.

Substitution on the indole nitrogen: Alkylation or acylation at the N-1 position of the indole ring is a common derivatization strategy that can impact the compound's lipophilicity and target engagement.

Research on related indole structures has shown that such modifications can significantly impact anti-inflammatory activity. For instance, in a series of 2-benzylidene-1-indanone (B110557) derivatives, the position and number of methoxy groups on the benzylidene ring were critical for inhibiting pro-inflammatory cytokines like TNF-α and IL-6. scienceopen.com Specifically, methylation of a hydroxyl group to a methoxy group at a specific position led to a 1.8-fold increase in TNF-α inhibition. scienceopen.com

Table 2: Potential Structural Modifications of this compound for Anti-inflammatory Activity

| Modification Site | Proposed Change | Anticipated Impact on Anti-inflammatory Activity | Rationale/Supporting Evidence |

|---|---|---|---|

| C-4 Position | Shift methoxy group to C-5 | Modulation of activity | Positional isomerism significantly affects bioactivity. nih.gov |

| C-4 Position | Replace methoxy with hydroxyl or halogen | Altered electronic properties and binding | Substituent effects are key determinants of activity. mdpi.com |

| C-3 Side Chain | Hydrolyze nitrile to carboxylic acid | Potential change in target interaction and solubility | Functional group transformation can alter biological profile. |

| C-3 Side Chain | Replace acetonitrile with other heterocycles | Introduction of new pharmacophoric features | Hybridization can lead to novel activities. acs.org |

This interactive table outlines hypothetical modifications and their expected outcomes based on established medicinal chemistry principles.

The positional isomer, 5-Methoxyindole-3-acetonitrile, is a well-characterized compound. biosynth.comnih.gov It serves as a valuable research tool and a synthetic intermediate. Its synthesis can be achieved by reacting 5-methoxyindole with magnesium, followed by treatment with cyanide and nitrile. biosynth.com

This related derivative has several research applications. It is used as a versatile reactant in the preparation of indole-N-acetic acid derivatives, which have been investigated as aldose reductase inhibitors for potential use in treating diabetic complications. chemicalbook.com Furthermore, it is employed in the synthesis of carboline analogs that act as potent inhibitors of Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2), a target relevant to inflammatory diseases. chemicalbook.com

Development of Hybrid Molecules and Prodrug Strategies in Indole Research

Modern drug discovery often employs advanced strategies like molecular hybridization and prodrug design to create more effective therapeutics.

Molecular hybridization is a rational design approach where pharmacophoric subunits from two or more known bioactive compounds are combined into a single new molecule. nih.govresearchgate.net The goal is to create a hybrid that may possess dual-acting properties, improved potency, or a better side-effect profile. mdpi.com This strategy has been successfully applied to the indole scaffold, creating hybrids with other heterocyclic systems like triazole and pyrazole. nih.govumn.edu These indole-triazole conjugates, for example, offer significant structural diversity and can be optimized to enhance their pharmacokinetic and pharmacodynamic characteristics. nih.govresearchgate.net This approach represents a promising avenue for developing multi-target agents for complex diseases like cancer. mdpi.comnih.gov

Prodrug strategies involve designing an inactive or less active form of a drug that is converted into the active form within the body. This can be used to improve solubility, increase metabolic stability, or enhance absorption. While specific prodrug strategies for this compound are not detailed in the available literature, general principles could be applied. For instance, the indole nitrogen could be modified with a cleavable promoiety that is enzymatically removed in vivo to release the active parent compound.

Applications and Future Directions in Academic Research

Role as a Research Tool and Chemical Probe

2-(4-methoxy-1H-indol-3-yl)acetonitrile is primarily utilized as a research chemical, serving as a versatile building block in synthetic organic chemistry. carlroth.combldpharm.com The indole (B1671886) nucleus, activated by the electron-donating methoxy (B1213986) group, and the reactive acetonitrile (B52724) moiety at the 3-position provide a platform for constructing more complex molecular architectures. Its availability from commercial suppliers facilitates its use in exploratory studies aimed at discovering novel compounds with specific biological or material properties. matrixscientific.com

The structural characteristics of indole derivatives, such as the one , make them suitable candidates for the development of chemical probes. These small molecules are essential tools for perturbing and understanding biological systems. For instance, indole derivatives are used in asymmetric dearomative photocycloaddition reactions, a process that allows for the creation of complex, three-dimensional molecules from flat, aromatic precursors, highlighting their utility in synthetic methodology research. acs.org

Potential as a Lead Compound for Novel Therapeutic Agents

Indole derivatives are recognized for their wide-ranging biological activities and significant therapeutic potential, making them valuable scaffolds in modern drug discovery. mdpi.comnih.gov The structural versatility of the indole ring allows for the design of compounds that can interact with a diverse array of biological targets, leading to applications in cancer treatment, infectious disease management, and anti-inflammatory therapies. nih.gov

While specific pre-clinical data for this compound is not extensively detailed in the available literature, the broader class of indole derivatives has undergone significant evaluation. These compounds have demonstrated efficacy in targeting various biological pathways. nih.gov For example, novel indole derivatives have been developed as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway, which is implicated in inflammatory and autoimmune diseases. nih.gov In pre-clinical models, one such indole derivative, compound 4dc, effectively relieved symptoms in a mouse model of acute kidney injury. nih.gov This underscores the potential of the indole scaffold to yield clinically relevant therapeutic candidates.

Table 1: Pre-clinical Efficacy of a Novel Indole Derivative STING Inhibitor

| Compound | Target | In Vitro Assay (Cell Line) | IC50 Value | In Vivo Model | Outcome |

|---|---|---|---|---|---|

| 4dc | STING | RAW-Lucia™ ISG | 0.14 µM | Cisplatin-induced acute kidney injury (mouse) | Relieved symptoms of renal injury nih.gov |

| 4dc | STING | THP1-Dual™ | 0.39 µM | N/A | N/A |

This table presents data for a representative indole derivative to illustrate the pre-clinical potential of this compound class.

A significant area of research for indole derivatives is in overcoming drug resistance, particularly in oncology and infectious diseases. mdpi.comnih.gov The emergence of antibiotic-resistant bacteria, such as extensively drug-resistant Acinetobacter baumannii (XDRAB), poses a major public health threat. nih.gov

Studies have shown that certain indole derivatives possess potent antimicrobial and antibiofilm activities against these challenging pathogens. nih.gov For instance, compounds like 7-hydroxyindole have been shown to not only inhibit the growth of XDRAB but also to eradicate mature biofilms, which are notoriously difficult to treat. nih.gov Another study highlighted that 3-indoleacetonitrile (B1196911) could enhance the susceptibility of A. baumannii to conventional antibiotics like imipenem. nih.gov This suggests that indole-based compounds could be developed as standalone therapeutics or as adjuvants to restore the efficacy of existing antibiotics.

Table 2: Antimicrobial and Antibiofilm Activity of Indole Derivatives against XDRAB

| Indole Derivative | Activity | Concentration | Effect |

|---|---|---|---|

| 7-hydroxyindole | Antibiofilm (Inhibition) | Sub-inhibitory (1/64 of MIC) | Inhibited XDRAB biofilm formation nih.gov |

| 7-hydroxyindole | Antibiofilm (Eradication) | Sub-inhibitory | Eradicated mature XDRAB biofilm nih.gov |

| 3-indoleacetonitrile | Synergistic | Not specified | Enhanced susceptibility to imipenem nih.gov |

Non-Pharmacological Research Applications

The utility of indole derivatives extends beyond medicine into the realm of materials science, where their unique photophysical properties are being exploited.

Indole derivatives are being investigated for their potential in advanced materials, particularly for applications in organic electronics. Their electron-rich nature makes them suitable for use as components in devices like Organic Light-Emitting Diodes (OLEDs).

One study demonstrated the use of an indole derivative, BIPIA, as a high triplet energy hole transport material for blue phosphorescent OLEDs. skku.edu The material exhibited a high triplet energy of 2.95 eV, which is crucial for preventing energy loss in blue phosphorescent emitters. Devices incorporating this indole-based material achieved a high quantum efficiency of 19.3%, showcasing the potential of this class of compounds in developing efficient and stable electronic devices. skku.edu

Challenges and Opportunities in Future Research

The future of research on this compound and related indole derivatives is promising but not without challenges. A primary challenge is the need for more extensive structure-activity relationship (SAR) studies to fully understand how modifications to the indole scaffold affect biological activity and material properties. For therapeutic applications, optimizing properties such as solubility, metabolic stability, and target specificity remains a key hurdle.

Opportunities abound in leveraging the indole core to address pressing healthcare issues, including the development of new treatments for neurodegenerative diseases and metabolic disorders. nih.gov In materials science, the design and synthesis of novel indole derivatives could lead to breakthroughs in the efficiency and longevity of OLEDs and other organic electronic devices. Continued interdisciplinary collaboration between synthetic chemists, biologists, and materials scientists will be crucial to unlocking the full potential of this versatile chemical scaffold.

Comprehensive Mechanistic Studies at the Systems Level

Future academic research on this compound necessitates a shift towards comprehensive mechanistic studies at the systems level. While research on individual indole derivatives often focuses on specific molecular targets, a systems-level approach would provide a more holistic understanding of the compound's biological effects. This involves integrating data from genomics, proteomics, and metabolomics to elucidate the complex network of interactions that are perturbed by the compound. Such studies are crucial for identifying not only the primary targets but also off-target effects and downstream signaling cascades, which are essential for predicting both therapeutic efficacy and potential toxicities.

A key area of investigation would be the compound's impact on cellular pathways commonly modulated by indole derivatives. Many indoles are known to interfere with critical cellular processes such as cell cycle progression, apoptosis, and signal transduction. nih.govresearchgate.net For instance, studies on other indole compounds have revealed their ability to induce cell cycle arrest at various checkpoints, such as the G2/M phase, and to trigger apoptosis through the modulation of mitochondrial membrane potential and the generation of reactive oxygen species. mdpi.comnih.gov Therefore, a systems-level analysis of this compound could involve high-throughput screening to assess its effects on a wide range of cancer cell lines, followed by detailed mechanistic studies on the most sensitive lines. researchgate.netresearchgate.net

Furthermore, the influence of microbial indole compounds on host physiology suggests another avenue for systems-level research. nih.gov Indoles produced by gut microbiota can interact with various host receptors, including the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR), thereby modulating immune responses and gut homeostasis. nih.gov Investigating whether this compound can modulate these pathways could reveal novel therapeutic applications in inflammatory diseases or disorders related to gut dysbiosis.

Exploration of Unconventional Biological Activities for Indole Compounds

Beyond the well-established anticancer and anti-inflammatory properties of many indole derivatives, future research should delve into the unconventional biological activities of this compound. researchgate.net The structural diversity of indole compounds lends itself to a wide array of biological functions that are not traditionally associated with this scaffold.

One promising area is the investigation of its potential as an antimicrobial or quorum sensing inhibitor. Indole itself is a signaling molecule in many bacterial species, regulating processes such as biofilm formation and virulence. biosynth.commdpi.com Exploring the ability of this compound to interfere with these signaling pathways could lead to the development of novel anti-infective agents that are less prone to resistance development than traditional antibiotics.

Another unconventional application to explore is its potential as a nematicidal agent. nih.gov Certain indole compounds have demonstrated potent activity against plant-parasitic nematodes, offering a potentially safer alternative to currently used toxic chemicals. nih.gov Given the agricultural importance of controlling nematode infestations, investigating the nematicidal properties of this compound could open up new avenues for its application in crop protection.

Furthermore, the role of indole derivatives in neuroprotection and their interaction with neurotransmitter systems is an area ripe for exploration. nih.gov The structural similarity of the indole core to neurotransmitters like serotonin (B10506) suggests that this compound could have modulatory effects on neurological pathways. researchgate.netnih.gov

Development of Sustainable and Scalable Synthetic Methods for Indole Derivatives

The future of research on this compound and other indole derivatives is intrinsically linked to the development of sustainable and scalable synthetic methods. Traditional methods for indole synthesis often rely on harsh reaction conditions, toxic reagents, and multi-step procedures that are not environmentally friendly or economically viable for large-scale production. Therefore, a significant focus of future research will be on developing greener synthetic routes.

Recent advances in catalysis and organic synthesis have paved the way for more sustainable approaches to indole synthesis. These include the use of transition-metal catalysts, microwave-assisted synthesis, and one-pot multicomponent reactions. mdpi.com For instance, methods for the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles have been developed, offering a more efficient route to this class of compounds. mdpi.com The development of one-pot syntheses for novel multisubstituted 1-alkoxyindoles also highlights the trend towards more efficient and atom-economical processes. mdpi.com

The table below provides a comparative overview of traditional versus modern sustainable synthetic approaches that could be adapted for the synthesis of this compound.

| Feature | Traditional Synthetic Methods | Modern Sustainable Methods |

| Reaction Conditions | Often require high temperatures and pressures. | Milder conditions, often at room temperature. |

| Solvents | Use of volatile and hazardous organic solvents. | Use of greener solvents like water or ionic liquids, or solvent-free conditions. |

| Catalysts | Stoichiometric amounts of reagents, often toxic. | Catalytic amounts of reusable and less toxic catalysts (e.g., biocatalysts, nanocatalysts). |

| Atom Economy | Often low, with significant waste generation. | High atom economy, minimizing byproducts. |

| Energy Consumption | High energy input required for prolonged heating. | Reduced energy consumption through microwave or ultrasound assistance. |

| Scalability | Can be challenging and costly to scale up. | Designed for better scalability and process intensification. |

Future research should focus on optimizing these sustainable methods for the specific synthesis of this compound, with an emphasis on improving yields, reducing reaction times, and minimizing environmental impact.

Integration of Artificial Intelligence and Machine Learning in Indole Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery pipeline for indole derivatives, including this compound. These computational tools can significantly accelerate the process of identifying promising drug candidates, predicting their biological activities, and optimizing their properties. biomedres.usjddtonline.infonih.gov

One of the key applications of AI and ML in this context is in the prediction of structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). nih.gov By training algorithms on large datasets of known indole compounds and their biological activities, it is possible to build predictive models that can screen virtual libraries of novel indole derivatives, such as this compound, for their potential therapeutic effects. ijirt.org This in silico screening can prioritize compounds for synthesis and experimental testing, saving considerable time and resources.

The following table outlines the key applications of AI and ML in the drug discovery pipeline for indole derivatives.

| Drug Discovery Stage | Application of AI and Machine Learning |

| Target Identification and Validation | Analyzing genomic and proteomic data to identify novel drug targets for indole compounds. |

| Hit Identification | Virtual screening of large chemical libraries to identify potential indole-based hits. |

| Lead Optimization | Predicting SAR and QSAR to guide the chemical modification of hit compounds to improve potency and selectivity. |

| Preclinical Development | Predicting ADMET properties to assess the drug-likeness of lead compounds. |

| Clinical Trial Design | Identifying patient populations most likely to respond to treatment with an indole-based drug. |

The successful application of these computational approaches will require the generation of high-quality, large-scale datasets on the biological activities and properties of a diverse range of indole compounds.

Elucidation of Natural Occurrence and Biosynthetic Pathways of Indole Acetonitriles

Investigating the natural occurrence and elucidating the biosynthetic pathways of indole acetonitriles, including potentially this compound, is a fundamental area for future academic research. Many bioactive indole derivatives are natural products, and understanding their biosynthesis can provide valuable insights for their synthetic production and the discovery of novel, related compounds. biosynth.comnih.gov

Indole-3-acetonitrile (B3204565) and its derivatives are known to occur in plants, where they can serve as precursors to the plant hormone auxin (indole-3-acetic acid). The total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside, a natural product with cytotoxic activity, has been reported, suggesting that related methoxy-substituted indole acetonitriles may also be found in nature. nih.gov

Future research should focus on screening a wide variety of plant and microbial sources for the presence of this compound and other related compounds. Modern analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, will be instrumental in this endeavor.

Once a natural source is identified, the next step would be to elucidate the biosynthetic pathway. This would involve a combination of isotopic labeling studies, genetic analysis, and enzymatic assays to identify the genes and enzymes responsible for the synthesis of the compound. Understanding the biosynthetic machinery can open up possibilities for metabolic engineering to produce the compound in larger quantities or to generate novel analogs with improved biological activities.

The table below outlines the key steps in the elucidation of the natural occurrence and biosynthesis of indole acetonitriles.

| Research Step | Methodologies |

| Screening for Natural Occurrence | Metabolomic analysis of plant and microbial extracts using LC-MS, GC-MS, and NMR. |

| Structure Elucidation | Isolation and purification of the compound followed by detailed spectroscopic analysis (1D and 2D NMR, HR-MS). |

| Biosynthetic Pathway Investigation | Isotopic labeling studies to trace the incorporation of precursors. Identification of candidate genes through genome mining and transcriptomics. Heterologous expression and characterization of biosynthetic enzymes. |

| Metabolic Engineering | Overexpression or knockout of biosynthetic genes to increase product yield or generate novel compounds. |

By exploring the natural world's chemical diversity, researchers may uncover not only the biosynthetic origins of this compound but also a wealth of other novel indole compounds with therapeutic potential.

Q & A

Basic Research Questions

Q. What is the synthetic route for 2-(4-methoxy-1H-indol-3-yl)acetonitrile, and what steps ensure product purity?

- The compound can be synthesized via a multi-step process starting with 4-methoxyindole. Key steps include:

- Oxalylation : Reacting 4-methoxyindole with oxalyl chloride in THF, followed by methanol quenching to form methyl 2-(4-methoxy-1H-indol-3-yl)-2-oxoacetate .

- Reduction : Catalytic hydrogenation using palladium on carbon and sodium hypophosphite reduces the ketone to the acetate derivative .

- Cyano substitution : Further functionalization introduces the acetonitrile group.

Q. How is the crystal structure of this compound determined?

- Single-crystal X-ray diffraction (SCXRD) is the primary method. Key parameters include:

- Space group : Monoclinic with unit cell dimensions .

- Refinement : SHELXL software refines the structure using and , with hydrogen atoms treated as riding models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

- Cross-validation : Compare NMR (e.g., and ) with computational predictions (DFT). For example, the methoxy proton signal at should align with calculated shifts .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., 186.21 for ) to rule out impurities .

Q. What computational methods model the electronic structure of this compound?

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and angles, validated against SCXRD data .

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess reactivity and charge transfer properties.

Q. How does the 4-methoxy group influence bioactivity in indole derivatives?

- Structure-Activity Relationship (SAR) : The methoxy group enhances electron density on the indole ring, improving interactions with biological targets (e.g., enzymes or receptors). Derivatives like 2-[7-((1S)-1-(4-hydroxyphenyl)ethyl)-4-methoxy-1H-indol-3-yl]acetonitrile show potential in anticancer studies due to this modification .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Catalyst selection : Use 10% Pd/C for efficient ketone reduction .

- Reaction monitoring : Track intermediates via LC-MS to identify bottlenecks (e.g., incomplete oxalylation) .

- Solvent choice : Polar aprotic solvents (e.g., THF) improve reaction homogeneity .

Q. How is SHELX software applied to validate crystal structure refinement?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.